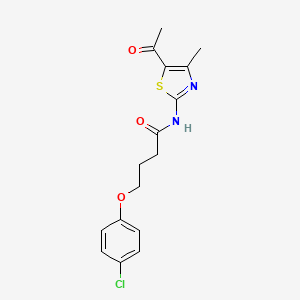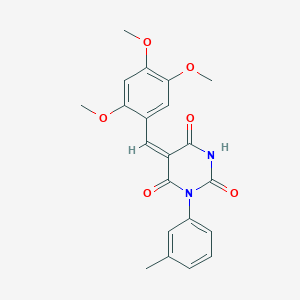![molecular formula C9H15N3O3S B4648814 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B4648814.png)
4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Overview
Description
4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine, also known as PMSF, is a chemical compound that is commonly used in scientific research. PMSF is a serine protease inhibitor that is used to prevent the degradation of proteins during experiments. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine works by irreversibly binding to the active site of serine proteases, preventing them from cleaving peptide bonds in proteins. 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is particularly effective against trypsin and chymotrypsin, two commonly used proteases in scientific research.
Biochemical and Physiological Effects
4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine in laboratory experiments is its effectiveness as a protease inhibitor. It is relatively easy to use and has a low toxicity profile. However, 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has some limitations. It is not effective against all proteases and may not be suitable for all experimental conditions. Additionally, 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine can be expensive, which may limit its use in some laboratories.
Future Directions
There are several future directions for research on 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine. One area of interest is the development of new protease inhibitors that are more effective and have fewer limitations than 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine. Another area of research is the use of 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine in combination with other compounds to study the function of specific proteins. Finally, there is interest in using 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine in drug discovery and development, as proteases are important targets for many diseases.
Scientific Research Applications
4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is widely used in scientific research as a protease inhibitor. Proteases are enzymes that break down proteins and are present in many biological systems. 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is used to prevent the degradation of proteins during experiments, allowing researchers to study the function and structure of proteins.
properties
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-8-9(7-10-11(8)2)16(13,14)12-3-5-15-6-4-12/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSAMJMVXHUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-dimethyl-2-[(3-phenyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4648737.png)
methanone](/img/structure/B4648756.png)
![5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4648770.png)

![N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4648793.png)
![2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4648800.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-4-fluoroaniline](/img/structure/B4648821.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4648828.png)
![N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4648829.png)
![[1-(2-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4648830.png)
![6-cyclopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4648835.png)
![2,3-dimethyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648840.png)